Hill Reaction Inhibition Potency
Cypromid exhibits an I₅₀ value of 1.3 × 10⁻⁶ M for Hill reaction inhibition in spinach chloroplasts, demonstrating a 1.7-fold higher potency than propanil (I₅₀ = 2.2 × 10⁻⁶ M) and comparable activity to solan (I₅₀ = 1.1 × 10⁻⁶ M). The compound is approximately 580-fold more potent than N-CH₃-propanil (I₅₀ = 7.5 × 10⁻⁴ M), highlighting the critical role of the imino hydrogen in anilide herbicide activity [1].
| Evidence Dimension | Hill reaction inhibition potency |
|---|---|
| Target Compound Data | I₅₀ = 1.3 × 10⁻⁶ M |
| Comparator Or Baseline | Propanil: I₅₀ = 2.2 × 10⁻⁶ M; Solan: I₅₀ = 1.1 × 10⁻⁶ M; Swep: I₅₀ = 3.3 × 10⁻⁶ M; N-Cl-propanil: I₅₀ = 2.8 × 10⁻⁶ M; N-CH₃-propanil: I₅₀ = 7.5 × 10⁻⁴ M |
| Quantified Difference | Cypromid is 1.7× more potent than propanil and 580× more potent than N-CH₃-propanil |
| Conditions | Spinach chloroplast Hill reaction assay; in vitro biochemical system |
Why This Matters
This quantitative potency data enables precise selection of cypromid for assays requiring strong photosynthetic electron transport inhibition, particularly when propanil's lower potency may be insufficient.
- [1] Ishizuka, K., Kuwatsuka, S., & Ueki, K. (1969). Comparison of the properties of propanil and related herbicides. Journal of Weed Science and Technology, 1969(8), 33-39. View Source
